molecular formula C16H26N4O3S B4879318 1-(2,2-dimethylpropanoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide

1-(2,2-dimethylpropanoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide

Cat. No.: B4879318
M. Wt: 354.5 g/mol
InChI Key: LZEATEYDPHTOEN-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylpropanoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a thiadiazole moiety and an ethoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-dimethylpropanoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiadiazole Moiety: The thiadiazole ring is introduced via a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Attachment of the Ethoxymethyl Group: The ethoxymethyl group is introduced through an alkylation reaction using ethyl bromide or a similar reagent.

    Final Coupling: The final step involves coupling the piperidine ring with the thiadiazole moiety under appropriate conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification protocols.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethylpropanoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(2,2-Dimethylpropanoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: Use in the synthesis of novel polymers or materials with unique properties.

    Biological Studies: Investigation of its biological activity, including potential antimicrobial or antiviral properties.

Mechanism of Action

The mechanism of action of 1-(2,2-dimethylpropanoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The thiadiazole moiety is known for its ability to interact with biological macromolecules, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-Dimethylpropanoyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

    Ethyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate: Similar structure but with an ester group instead of the thiadiazole moiety.

Uniqueness

1-(2,2-Dimethylpropanoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(2,2-dimethylpropanoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3S/c1-5-23-10-12-18-19-15(24-12)17-13(21)11-6-8-20(9-7-11)14(22)16(2,3)4/h11H,5-10H2,1-4H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEATEYDPHTOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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